2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol
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Overview
Description
2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids. This particular compound has a unique structure that includes an amino group, an ethoxy-substituted phenyl ring, and a hydroxyl group on the pyrimidine ring. Its unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol typically involves the reaction of 4-ethoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent oxidation to yield the desired pyrimidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Amino-6-(4-ethoxy-phenyl)-pyrimidin-4-ol can be compared with other similar compounds, such as:
2-Amino-4,6-dichloropyrimidine: This compound has similar structural features but contains chlorine atoms instead of the ethoxy group.
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a methyl group instead of the ethoxy-substituted phenyl ring.
2-Amino-6-(4-methylphenyl)-pyrimidin-4-ol: This compound has a methyl group on the phenyl ring instead of the ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-9-5-3-8(4-6-9)10-7-11(16)15-12(13)14-10/h3-7H,2H2,1H3,(H3,13,14,15,16) |
InChI Key |
PNCRWJDOYFPHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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